2,4-D methylamine salt
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Overview
Description
Preparation Methods
2,4-D methylamine salt is synthesized by reacting 2,4-dichlorophenoxyacetic acid with dimethylamine. The reaction typically involves dissolving 2,4-dichlorophenoxyacetic acid in a suitable solvent and then adding dimethylamine under controlled conditions to form the salt . Industrial production methods often involve large-scale reactors where the reaction conditions, such as temperature and pH, are carefully monitored to ensure high yield and purity of the product .
Chemical Reactions Analysis
2,4-D methylamine salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different chlorinated phenolic compounds.
Reduction: Reduction reactions can lead to the formation of simpler phenoxy compounds.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2,4-D methylamine salt has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the behavior of phenoxy herbicides and their environmental impact.
Biology: Researchers use it to study plant physiology and the mechanisms of herbicide action.
Industry: It is widely used in agriculture for weed control in crops like cereals, grass, and turf.
Mechanism of Action
The mechanism of action of 2,4-D methylamine salt involves mimicking the plant hormone auxin. When applied to plants, it disrupts normal growth processes by causing uncontrolled cell division and growth, leading to the death of the plant . The compound is absorbed through the leaves and translocated throughout the plant, affecting various molecular targets and pathways involved in growth regulation .
Comparison with Similar Compounds
2,4-D methylamine salt is often compared with other phenoxy herbicides, such as:
2,4-D ethylhexyl ester: More efficacious but more likely to drift off target.
2,4-D isopropylamine salt: Similar in action but with different solubility and volatility properties.
2,4,5-T (2,4,5-trichlorophenoxyacetic acid): Another phenoxy herbicide but with higher toxicity and environmental concerns. The uniqueness of this compound lies in its balance of efficacy and stability, making it a preferred choice for many applications.
Properties
CAS No. |
51173-63-8 |
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Molecular Formula |
C9H11Cl2NO3 |
Molecular Weight |
252.09 g/mol |
IUPAC Name |
2-(2,4-dichlorophenoxy)acetic acid;methanamine |
InChI |
InChI=1S/C8H6Cl2O3.CH5N/c9-5-1-2-7(6(10)3-5)13-4-8(11)12;1-2/h1-3H,4H2,(H,11,12);2H2,1H3 |
InChI Key |
VQWMPJSLLQFUIB-UHFFFAOYSA-N |
Canonical SMILES |
CN.C1=CC(=C(C=C1Cl)Cl)OCC(=O)O |
Origin of Product |
United States |
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